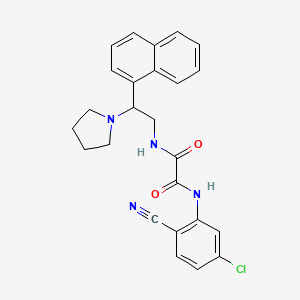
N1-(5-chloro-2-cyanophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H23ClN4O2 and its molecular weight is 446.94. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-cyanophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-cyanophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-viral and Biological Importance
Research into naphthalene and pyrrolidine derivatives has shown significant biological importance. For instance, compounds synthesized from naphthalen-1-ylmethylene exhibited promising antiviral activity against the H5N1 virus, demonstrating the potential of such structures in developing antiviral agents (Flefel et al., 2014).
Biomimetic Electron Transfer
Compounds with pyrrolidinyl and naphthalenyl groups have been studied for their biomimetic electron transfer capabilities. A green chromophore mimicking the photophysical and redox properties of chlorophyll a, designed for use in biomimetic electron donor−acceptor systems, highlights the potential for these structures in solar energy conversion and photosynthesis research (Lukas et al., 2002).
Chemosensors for Metal Ions
Naphthoquinone-based chemosensors incorporating pyridine or thiophenyl groups have been developed for detecting transition metal ions, showcasing the utility of naphthalene derivatives in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Crystal Structure Analysis
Studies on the crystal structure of naphthalene derivatives, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, contribute to our understanding of molecular interactions and design principles in materials science (Özer et al., 2009).
Organic Light-Emitting Materials
Research into naphthalene derivatives has also extended into the development of organic light-emitting materials. For example, a novel 1,5-naphthylenediamine derivative demonstrated potential as a blue light-emitting material, indicating the role of naphthalene structures in advancing OLED technology (Qiu et al., 2002).
Propriétés
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O2/c26-19-11-10-18(15-27)22(14-19)29-25(32)24(31)28-16-23(30-12-3-4-13-30)21-9-5-7-17-6-1-2-8-20(17)21/h1-2,5-11,14,23H,3-4,12-13,16H2,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLASQYGNBPFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2782929.png)
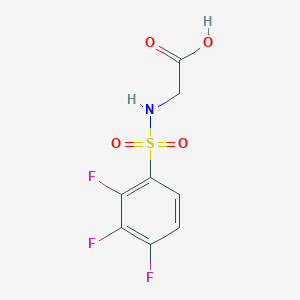
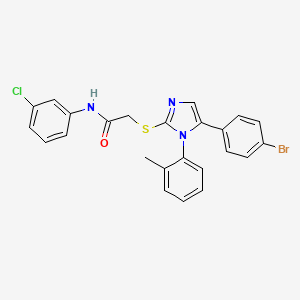
![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2782936.png)

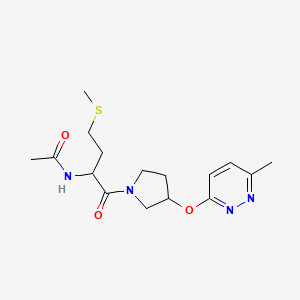

![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2782940.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2782941.png)
![tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2782942.png)
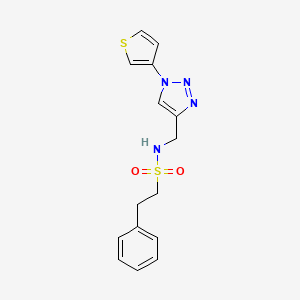
![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2782947.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzenesulfonamide](/img/structure/B2782949.png)
![Ethyl 1-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2782951.png)